7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine
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Description
7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C24H24ClN5 and its molecular weight is 417.94. The purity is usually 95%.
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Scientific Research Applications
Development of Novel Oxazolo[5,4-d]pyrimidines
Researchers developed novel oxazolo[5,4-d]pyrimidines, structurally related to pyrazolo[1,5-a]pyrimidines, as competitive CB2 neutral antagonists. These compounds showed significant selectivity over CB1 receptors and were devoid of cytotoxicity towards several cell lines, including Chinese hamster ovary cells (CHO) and human colorectal adenocarcinoma cells HT29 (Tuo et al., 2018).
Regioselective Synthesis of Substituted Pyrazolo[1,5-a]pyrimidine-3-carboxamides
The study focused on the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides. This research provides insights into the regioselectivity of N-alkylation of these compounds, which is significant for developing specific chemical properties and potential therapeutic applications (Drev et al., 2014).
Exploring Pyrazolo[4,3-d]pyrimidin-7-amino Scaffold for Adenosine Receptors
A series of 7-aminopyrazolo[4,3-d]pyrimidine derivatives were synthesized to target human adenosine receptors. These compounds demonstrated nanomolar affinity for the hA2A AR and hA1 ARs, indicating their potential use in designing drugs targeting adenosine receptors (Squarcialupi et al., 2016).
Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
Research into the antimicrobial activity of various pyrazolo[1,5-a]pyrimidine derivatives has been conducted, highlighting their potential as antimicrobial agents. These studies provide a foundation for developing new antimicrobial drugs based on pyrazolo[1,5-a]pyrimidine structures (El-Agrody et al., 2001).
Structure-Activity Studies on Pyrimidine-Containing Ligands
A comprehensive study of structure-activity relationships of 2-aminopyrimidines as ligands of histamine H4 receptors was performed. This research is significant in understanding how modifications in pyrimidine structures can influence biological activity, potentially leading to new therapeutic agents (Altenbach et al., 2008).
Phosphodiesterase 1 Inhibitors Based on Pyrazolo[3,4-d]pyrimidinones
The design and synthesis of 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 (PDE1) inhibitors were explored. This research is crucial for developing treatments for cognitive impairment associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).
Targeting Human Adenosine A1 and A2A Receptors
New 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives were synthesized to target human adenosine A1 and A2A receptors. This research contributes to the understanding of the role of specific moieties in affecting receptor affinity and selectivity, aiding in the development of targeted therapies (Squarcialupi et al., 2017).
Properties
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5/c1-18-15-23(29-13-11-28(12-14-29)17-19-5-3-2-4-6-19)30-24(27-18)22(16-26-30)20-7-9-21(25)10-8-20/h2-10,15-16H,11-14,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRDNNZFFRKSQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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